4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Description
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Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVCTWCKFGEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346373 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-83-6 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
stability of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine under experimental conditions
An In-Depth Technical Guide to the Experimental Stability of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, molecules incorporating pyridine and imidazole scaffolds are of particular interest due to their versatile binding capabilities and metabolic profiles. This compound is a key building block, valued for its unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the dual hydrogen bond donor/acceptor nature of the imidazole ring.[1][2] Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its chemical stability.
This technical guide provides a comprehensive framework for assessing the stability of this compound under various experimental conditions. As Senior Application Scientists, our goal is not merely to present protocols, but to instill a deep understanding of the underlying chemical principles that govern the molecule's behavior. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical insights and actionable, field-proven methodologies to ensure the integrity of this compound throughout the research and development lifecycle. We will explore anticipated degradation pathways, detail robust experimental designs for forced degradation studies, and outline the analytical techniques required to develop a validated, stability-indicating method.
Physicochemical and Structural Profile
A molecule's stability is intrinsically linked to its structure and physicochemical properties. The subject compound, this compound, is a conjugate system featuring two nitrogen-containing heterocycles.
-
Pyridine Ring: The pyridine ring is an electron-deficient system. The presence of the strongly electron-withdrawing trifluoromethyl group on the adjacent imidazole ring further decreases the electron density of the pyridine moiety, making it particularly susceptible to nucleophilic attack.[3]
-
Imidazole Ring: The imidazole moiety is known to be susceptible to oxidation and photodegradation under certain conditions.[4] Its amphoteric nature allows it to act as both a weak acid and a weak base.
-
Trifluoromethyl Group: The CF₃ group is highly electronegative and chemically robust. Its primary influence is electronic, significantly impacting the reactivity of the heterocyclic rings.[3]
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 33468-83-6 | [2] |
| Molecular Formula | C₉H₆F₃N₃ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Appearance | White to off-white solid/crystals (typical) | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
The recommended storage conditions strongly suggest a sensitivity to moisture and/or thermal degradation, making a formal stability assessment crucial.
Anticipated Degradation Pathways
Based on the chemical functionalities present in this compound, we can anticipate several potential degradation pathways under stress conditions. Forced degradation studies are designed to intentionally trigger these pathways to identify potential degradants.[5]
-
Hydrolysis: While the core heterocyclic rings are generally stable to hydrolysis, extreme pH conditions (acidic or basic) coupled with elevated temperatures could potentially lead to ring-opening of the imidazole moiety.
-
Oxidation: The imidazole ring is a known target for oxidative degradation.[4] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides on the pyridine nitrogen or oxidative cleavage of the imidazole ring.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation. Photolytic degradation may proceed via radical mechanisms, leading to complex mixtures of degradants.[4] The imidazole moiety is often implicated in photosensitivity.[4]
The following diagram illustrates these potential degradation routes.
Caption: Anticipated Degradation Pathways for the Target Molecule.
A Strategic Framework for Stability Assessment
A robust stability study is a systematic process. The primary objective is to develop a stability-indicating analytical method—a validated quantitative method that can accurately measure the decrease in the parent compound's concentration and the simultaneous increase in the concentration of degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity and resolving power.[7]
The overall workflow is depicted below.
Caption: Workflow for a Comprehensive Stability Assessment Study.
Experimental Protocols
The following protocols provide a self-validating system for assessing the stability of this compound. The causality behind each step is explained to ensure scientific rigor.
Protocol: Forced Degradation Studies
Objective: To generate potential degradation products and assess the molecule's lability under various stress conditions.[8] The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient quantities of degradants for detection without being overly destructive.[5]
Initial Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent choice balances the polarity to ensure solubility while being compatible with reverse-phase HPLC.
-
For each condition below, transfer aliquots of the stock solution into clear and amber glass vials to assess both degradation and potential interactions with the container.
Stress Conditions:
| Condition | Reagent/Parameters | Rationale & Causality |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, 24 hours. Neutralize samples with 0.1 M NaOH before analysis. | Simulates acidic environments (e.g., gastric fluid). Elevated temperature accelerates the reaction to generate data within a practical timeframe.[5] Neutralization is critical to halt the degradation process at the specific time point, ensuring accurate kinetic analysis. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 4, 8, 24 hours. Neutralize samples with 0.1 M HCl before analysis. | Simulates alkaline environments. The imidazole and pyridine moieties may exhibit different sensitivities to base versus acid.[4] As with acid hydrolysis, neutralization is a mandatory step to quench the reaction. |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light. Sample at 0, 2, 4, 8, 24 hours. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[8] The reaction is often rapid at room temperature. Protecting from light prevents confounding photodegradation. |
| Thermal | Store vials of the stock solution in an oven at 70°C. Sample at 0, 1, 3, 5, 7 days. | Assesses the intrinsic thermal stability of the molecule in solution. The temperature is more severe than standard accelerated stability conditions (ICH Q1A) to induce degradation efficiently.[8] |
| Photolytic | Expose vials of the stock solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Place a control sample wrapped in aluminum foil alongside. Sample after the exposure period. | Evaluates the molecule's sensitivity to light, a critical parameter for handling and packaging.[8] The wrapped control sample is essential to differentiate between photolytic and thermal degradation occurring simultaneously in the chamber. |
Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop a chromatographic method that can separate the parent compound from all degradation products generated during the forced degradation studies.
Instrumentation & Initial Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). A C18 column is a versatile starting point for separating small molecules of intermediate polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides acidic pH to ensure sharp peaks for basic compounds like pyridine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A broad gradient is used initially to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, scan from 200-400 nm. Monitor at 254 nm and the absorbance maximum (λₘₐₓ) of the parent compound.
-
Injection Volume: 10 µL.
Method Optimization & Validation:
-
Specificity: Inject a solution of the undegraded parent compound. Then, inject samples from each forced degradation study. The method is considered "stability-indicating" if the parent peak is resolved from all degradant peaks (Resolution > 1.5).
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the parent and any closely eluting impurities.
-
Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. The peak should be spectrally pure, confirming no co-elution.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
Summary of Forced Degradation Results
The results from the HPLC analysis of stressed samples should be tabulated. This allows for a direct comparison of the compound's lability under different conditions.
| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Major Degradant (RT, min) | Observations |
| 0.1 M HCl, 60°C | 24h | Data | Data | Data | e.g., Significant degradation observed. |
| 0.1 M NaOH, 60°C | 24h | Data | Data | Data | e.g., More stable than in acidic conditions. |
| 3% H₂O₂, RT | 24h | Data | Data | Data | e.g., Rapid degradation to one major product. |
| 70°C, Solution | 7 days | Data | Data | Data | e.g., Minor degradation observed. |
| Photolytic (ICH Q1B) | End | Data | Data | Data | e.g., Stable (compare to dark control). |
Characterization of Degradants
For any significant degradation products (typically >0.5%), structural elucidation is necessary.
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The mass-to-charge ratio (m/z) of the degradant peaks provides the molecular weight.
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the major degradant peaks. The fragmentation pattern provides crucial clues to the structure of the degradation product, helping to confirm the proposed degradation pathways.
Conclusion
This guide provides a scientifically grounded and comprehensive strategy for evaluating the stability of this compound. By systematically applying forced degradation methodologies and developing a robust, stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic liabilities. This knowledge is not merely academic; it is a critical prerequisite for making informed decisions in medicinal chemistry campaigns, designing stable formulations, and defining appropriate storage and handling procedures. Adherence to these principles of causality and self-validation ensures the generation of trustworthy and reliable data, upholding the highest standards of scientific integrity in the journey of drug development.
References
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Royal Society of Chemistry. (2018). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Shimizu, M., & Hiyama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
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- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. sepscience.com [sepscience.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Synthesis of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Imidazolylpyridines
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine scaffold, in particular, represents a privileged structure in drug discovery, appearing in a variety of pharmacologically active agents. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical insights for the successful laboratory-scale synthesis of these valuable compounds.
Strategic Approaches to the Imidazole Core Construction
The synthesis of 2,4-disubstituted imidazoles, such as the target scaffold, can be approached through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and highly effective strategies for constructing the 4-(trifluoromethyl)-2-(pyridin-4-yl)imidazole core are the cyclocondensation of an α-haloketone with an amidine and the Van Leusen imidazole synthesis.
Cyclocondensation of Isonicotinamidine with 3-Bromo-1,1,1-trifluoroacetone
This is a direct and efficient method for the construction of the desired imidazole ring. The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.
Key Mechanistic Considerations: The reaction is typically carried out in a polar solvent to facilitate the dissolution of the starting materials and intermediates. The choice of base is crucial to neutralize the hydrobromic acid formed during the reaction and to promote the final aromatization step. Weaker, non-nucleophilic bases are generally preferred to avoid side reactions with the electrophilic ketone.
Van Leusen Imidazole Synthesis
The Van Leusen reaction is a versatile three-component reaction that can be adapted for the synthesis of a wide range of substituted imidazoles.[1][2] In the context of our target molecule, this would involve the reaction of a pyridine-4-carboxaldehyde, an amine (to form an aldimine in situ), and tosylmethyl isocyanide (TosMIC). While powerful, this method is generally more suited for the synthesis of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles and may require more extensive optimization for the specific 2,4-disubstitution pattern with a trifluoromethyl group.[1]
Detailed Synthesis Protocol: this compound
This section provides a detailed, step-by-step protocol for the synthesis of the title compound via the cyclocondensation route.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Isonicotinamidine Hydrochloride (Starting Material)
-
Rationale: Isonicotinamidine is the key building block providing the pyridine moiety and the C2-N1-C5 backbone of the imidazole ring. It is typically prepared from the corresponding nitrile via the Pinner reaction followed by ammonolysis.
-
Protocol:
-
Pinner Reaction: To a solution of pyridine-4-carbonitrile (1.0 eq) in anhydrous ethanol, add a solution of hydrogen chloride in ethanol (1.2 eq). Stir the mixture at room temperature for 24 hours. The corresponding imidate hydrochloride will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Ammonolysis: Suspend the crude imidate hydrochloride in a solution of ammonia in ethanol (7N). Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield isonicotinamidine hydrochloride, which can be used in the next step without further purification.
-
Part 2: Cyclocondensation to form this compound
-
Rationale: This is the key ring-forming step. The choice of a mild base like sodium bicarbonate is critical to neutralize the HBr formed during the reaction without promoting unwanted side reactions. A polar aprotic solvent like DMF is used to ensure the solubility of the reactants.
-
Materials:
-
Isonicotinamidine hydrochloride (1.0 eq)
-
3-Bromo-1,1,1-trifluoroacetone (1.1 eq)
-
Sodium bicarbonate (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
To a solution of isonicotinamidine hydrochloride in DMF, add sodium bicarbonate.
-
Add 3-bromo-1,1,1-trifluoroacetone dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Part 3: Purification and Characterization
-
Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is a standard and effective method for isolating the desired product. Due to the presence of the pyridine and imidazole nitrogens, the compound is polar, which necessitates a polar eluent system.
-
Purification Protocol:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 5% methanol in dichloromethane), is often effective.
-
Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
-
Characterization Data (Expected):
-
¹H NMR: Expect signals for the pyridine protons (two doublets, integrating to 2H each) and the imidazole N-H and C-H protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: Expect signals for all carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. This is a key diagnostic signal for successful trifluoromethylation.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₆F₃N₃ should be observed.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Isonicotinamidine Hydrochloride | C₆H₈ClN₃ | 157.60 | Solid |
| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 190.95 | Liquid |
| This compound | C₉H₆F₃N₃ | 227.16 | Solid |
Troubleshooting and Expert Insights
-
Low Yields in Cyclocondensation:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly.
-
Side reactions: The use of a stronger base can lead to decomposition or side reactions of the trifluoromethyl ketone. Stick to mild bases like NaHCO₃ or K₂CO₃.
-
Purification losses: The product is polar and may adhere strongly to the silica gel. Using a more polar solvent system or switching to a different stationary phase (e.g., alumina) might be beneficial.
-
-
Purification Challenges:
-
Streaking on TLC/Column: The basic nature of the pyridine and imidazole nitrogens can cause streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Product insolubility: If the product is poorly soluble in the extraction solvent, try a more polar solvent like a mixture of dichloromethane and isopropanol.
-
Conclusion
The synthesis of this compound derivatives is an achievable goal for researchers with a solid understanding of heterocyclic chemistry. The cyclocondensation of isonicotinamidine with 3-bromo-1,1,1-trifluoroacetone provides a reliable and direct route to this important scaffold. Careful control of reaction conditions, particularly the choice of base and solvent, along with meticulous purification, are key to obtaining the desired products in good yield and purity. The protocols and insights provided in this guide serve as a valuable resource for the successful synthesis and further exploration of this promising class of compounds in drug discovery and development.
References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
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Radziszewski, B. Ueber die Constitution des Lophins und einiger seiner Derivate. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 1493–1496. [Link]
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Safari, J.; Gandomi-Ravandi, S. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules2023 , 28 (12), 4825. [Link]
-
Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]
-
Filyakova, V. I.; et al. A new synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Mendeleev Commun.2021 , 31 (1), 1-2. [Link]
-
Dhas, A.; et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Lett. Appl. NanoBioSci.2021 , 10 (3), 2565-2570. [Link]
-
Baran, P. S. Pyridine Synthesis: Cliff Notes. 2004 . [Link]
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Alvarez-Lueje, A.; et al. A study of the synthesis of 20-trifluoromethyl pyrimidines. J. Chil. Chem. Soc.2007 , 52 (4), 1344-1347. [Link]
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Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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PubMed. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. [Link]
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PubMed Central. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
ResearchGate. A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. [Link]
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MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
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Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Introduction: The Therapeutic Potential of Imidazole-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug discovery campaigns.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine , a novel compound with potential as a kinase inhibitor. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine and imidazole rings provide crucial points of interaction with kinase active sites.
These application notes will guide the user through a logical, multi-step process for evaluating the inhibitory activity and selectivity of this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation.
Rationale for Target Selection: A Focused Approach to Kinase Screening
Given the vastness of the human kinome, a targeted approach to inhibitor screening is essential for efficient drug discovery. The structural features of this compound suggest potential interactions with several important kinase families implicated in oncology and inflammatory diseases. The pyridine-imidazole core is a known hinge-binding motif for several kinases. Based on publicly available data for structurally related compounds, we propose an initial screening panel focusing on the following kinase families:
-
MAP Kinase (MAPK) Pathway: Specifically, p38 MAPKs are known to be inhibited by pyridinyl imidazole compounds. The p38 signaling cascade is a key regulator of inflammatory responses and cellular stress.
-
Transforming Growth Factor-beta (TGF-β) Receptor Kinases: The TGF-β pathway is crucial in cell growth, differentiation, and apoptosis.[1] Inhibitors of this pathway are of significant interest in oncology and fibrosis.
-
Transforming growth factor-beta-activated kinase 1 (TAK1): TAK1 is a key mediator in the signaling pathways of proinflammatory cytokines like TNF-α and IL-1β.[2][3]
-
Aurora Kinases and Cyclin-Dependent Kinases (CDKs): Imidazole-based compounds have shown activity against these kinases, which are critical regulators of the cell cycle.
This focused panel allows for a cost-effective initial assessment of the compound's primary targets before broader kinome-wide profiling.
Experimental Workflow for Kinase Inhibitor Profiling
A robust evaluation of a potential kinase inhibitor requires a tiered approach, moving from initial biochemical screens to more physiologically relevant cell-based assays.
Caption: A tiered workflow for kinase inhibitor characterization.
Part 1: Biochemical Assays for Potency and Mechanism of Action
Biochemical assays provide a direct measure of an inhibitor's effect on purified kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust and high-throughput method for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.
Principle of TR-FRET Kinase Assay:
Caption: Principle of a TR-FRET based kinase activity assay.
Protocol: TR-FRET Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP at a concentration equal to the Km for the specific kinase.
-
Prepare the detection reagents: a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer.
-
-
Assay Procedure:
-
Add 5 µL of the compound serial dilution to the wells of a 384-well low-volume microplate. Include wells with DMSO only as a negative control.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection reagent mixture.
-
Incubate for a further 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Starting Concentration |
| Kinase | Enzyme-dependent (typically in the low nM range) |
| Substrate | Substrate-dependent (typically 100-500 nM) |
| ATP | Km for the specific kinase |
| Compound | 10-point, 3-fold serial dilution from 100 µM |
Radiometric Kinase Assay ([γ-³²P]ATP)
Radiometric assays are considered the "gold standard" for measuring kinase activity due to their high sensitivity and direct measurement of phosphate incorporation.
Protocol: Radiometric Kinase Assay
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer, the peptide or protein substrate, and the target kinase.
-
In individual tubes, aliquot the master mix.
-
Add the desired concentration of this compound or DMSO control. Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[4] The final ATP concentration should be at the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinase activity as a percentage of the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Part 2: Cell-Based Assays for Cellular Efficacy
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.
Cellular Phosphorylation Assay (Western Blot)
This assay directly measures the phosphorylation of a kinase's downstream substrate within a cell.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Part 3: Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is critical to understanding its potential for off-target effects.
Strategy for Selectivity Profiling:
Once the primary target(s) and cellular activity of this compound have been established, a broader kinase selectivity screen is recommended. This is typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of purified kinases. The compound should be screened at a fixed concentration (e.g., 1 µM) against the panel. Any kinases that show significant inhibition (e.g., >50%) should be followed up with full IC50 determination.
Illustrative Signaling Pathways
Understanding the signaling context of the target kinases is crucial for designing cell-based experiments and interpreting their results.
TGF-β Signaling Pathway:
Caption: A simplified diagram of the canonical TGF-β/SMAD signaling pathway.[5][6][7]
p38 MAPK Signaling Pathway:
Caption: An overview of the p38 MAPK signaling cascade.[8][9][10]
Conclusion and Future Directions
The protocols and strategies outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from biochemical potency and mechanism of action studies to cell-based target engagement and selectivity profiling, researchers can build a robust data package to support further preclinical development. The insights gained from these studies will be invaluable for lead optimization, understanding the compound's therapeutic potential, and elucidating its biological mechanism of action.
References
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
A. N. A. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of TGF-β signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. Retrieved from [Link]
-
Zhang, Y., et al. (2009). The TGF-β/SMAD signaling pathway in human health and disease. Signal Transduction and Targeted Therapy, 4(1), 1-13. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2021, January 4). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Retrieved from [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the main components of the TGF-b signaling pathway. Retrieved from [Link]
-
Frontiers. (2021, January 4). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Cell and Developmental Biology. [Link]
-
ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. Retrieved from [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the structure of TAK1 and TABs. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019, November 6). Multifaceted Roles of TAK1 Signaling in Cancer. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine in Fragment-Based Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine Fragment
In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1] This approach hinges on the principle of screening low-molecular-weight compounds (typically 100–300 Da) that bind to biological targets with low affinity, and then optimizing these hits into high-affinity leads.[1] The fragment This compound represents a privileged scaffold for such campaigns, particularly in the realm of kinase inhibitor development. Its utility stems from the unique confluence of physicochemical properties imparted by its constituent moieties.
The pyridine ring is a well-established pharmacophore, frequently involved in hydrogen bonding with the hinge region of protein kinases.[2][3] The imidazole core serves as a versatile linker and can engage in additional hydrogen bonds or hydrophobic interactions.[2] Critically, the trifluoromethyl (-CF3) group offers several strategic advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the imidazole N-H, influencing its ionization state and ability to act as a hydrogen bond donor at physiological pH.
-
Increased Lipophilicity: The -CF3 group can enhance membrane permeability and improve oral bioavailability.[4]
-
Potent Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein binding site, potentially increasing binding affinity.
This application note provides a comprehensive guide to the synthesis, screening, and strategic elaboration of the this compound fragment for lead optimization.
I. Synthesis of the Core Fragment
A robust and scalable synthesis is paramount for any fragment intended for a drug discovery campaign. The this compound scaffold can be reliably constructed using a modified Radziszewski imidazole synthesis.[5][6] This one-pot reaction combines an α-dicarbonyl compound, an aldehyde, and ammonia.
Protocol 1: Synthesis via Modified Radziszewski Reaction
-
Reactant Preparation: The key precursors are pyridine-4-carboxamidine, 3-bromo-1,1,1-trifluoroacetone, and a suitable ammonia source (e.g., ammonium acetate).
-
Condensation: In a round-bottom flask, dissolve pyridine-4-carboxamidine hydrochloride (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid.
-
Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it onto ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
| Parameter | Value | Source |
| Molecular Weight | 213.16 g/mol | [Vendor Data] |
| Molecular Formula | C9H6F3N3 | [Vendor Data] |
| Appearance | Off-white to pale beige powder | [Vendor Data] |
| Storage | Sealed in dry, 2-8°C | [Vendor Data] |
II. Fragment Screening: Identifying Target Engagement
The initial step in FBDD is to confirm that the fragment binds to the protein of interest. Due to the inherent fluorine atom, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful and efficient primary screening method.[1][7] It offers high sensitivity, a low false-positive rate, and the ability to screen mixtures of fluorinated fragments.[8] Surface Plasmon Resonance (SPR) serves as an excellent orthogonal method for hit validation and kinetic characterization.[9]
A. Primary Screening via 19F NMR
The principle of 19F NMR screening is to detect changes in the fluorine resonance (chemical shift, line broadening) upon binding to the target protein.[7]
Figure 1: Workflow for 19F NMR Fragment Screening.
Protocol 2: 19F NMR Fragment Screening
-
Sample Preparation:
-
Prepare a stock solution of the this compound fragment (and other fluorinated fragments if screening in a cocktail) at 10 mM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5) containing 5% D2O.
-
Prepare a stock solution of the target protein (e.g., a kinase domain) at 20-100 µM in the same deuterated buffer.
-
-
Reference Spectrum: In an NMR tube, add the fragment solution to a final concentration of 100-200 µM. Acquire a 1D 19F NMR spectrum. This serves as the reference.[8]
-
Protein Spectrum: To the same NMR tube, add the target protein to a final concentration of 10-50 µM.
-
Data Acquisition: Re-acquire the 1D 19F NMR spectrum under the same conditions.
-
Analysis: Compare the spectra. A decrease in signal intensity, an increase in line width, or a change in the chemical shift of the -CF3 signal indicates binding.[7]
-
Competition Experiment (Optional): To confirm binding to a specific site (e.g., the ATP pocket), add a known high-affinity ligand. Displacement of the fragment, observed as the 19F signal returning towards its reference state, confirms competitive binding.
B. Hit Validation and Kinetics via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[4][10]
Protocol 3: SPR Analysis
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
System Priming: Equilibrate the system with a running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Analyte Injection: Prepare a serial dilution of the fragment (e.g., from 1 µM to 500 µM) in the running buffer. Inject each concentration over the immobilized protein surface and a reference flow cell.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD. Fragments typically exhibit KD values in the high micromolar to low millimolar range.[1]
III. Lead Optimization: From Fragment to Lead
Once a fragment hit is confirmed, the goal is to increase its potency and optimize its drug-like properties. This is an iterative process of structure-based design and chemical synthesis.[11] A common strategy for kinase inhibitors is to "grow" the fragment into unoccupied pockets of the ATP-binding site.
Figure 2: The iterative cycle of fragment-based lead optimization.
Strategic Elaboration Vectors
For the this compound fragment, there are two primary vectors for chemical elaboration:
-
The Imidazole N-H: This position can be alkylated or arylated to probe interactions in solvent-exposed regions or adjacent hydrophobic pockets. This is often crucial for improving cell permeability and modulating physicochemical properties.
-
The Pyridine Ring: The pyridine ring itself can be further substituted. However, a more powerful strategy is to use this fragment as a building block, connecting it to other moieties that can occupy deeper pockets of the kinase active site. For example, the pyridine can be synthesized with a halogen handle (e.g., 2-chloro-4-yl-pyridine) to allow for cross-coupling reactions.
Example Elaboration Strategy (Targeting a Generic Kinase):
-
Vector 1 (Growth from Imidazole-N1): Synthesize a small library of N1-alkylated analogs (e.g., methyl, ethyl, cyclopropylmethyl) to probe for nearby hydrophobic interactions.
-
Vector 2 (Linking from a Halogenated Pyridine): Start with a 6-bromo-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine core. Use Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups designed to interact with the ribose-binding pocket or regions deeper in the active site.
IV. ADME-Tox Profiling: Early Assessment of Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid costly late-stage failures.[12]
A. In Vitro Metabolic Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14]
Protocol 4: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.[15]
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound | Property | Typical Range for Leads |
| Fragment Hit | t½ (min) | > 60 |
| Optimized Lead | t½ (min) | > 30 |
| Fragment Hit | CLint (µL/min/mg) | < 20 |
| Optimized Lead | CLint (µL/min/mg) | < 50 |
B. In Vitro Cytotoxicity
This assay determines the concentration at which a compound causes cell death. The MTT or CellTiter-Glo® assays are common methods.[16]
Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line for oncology targets) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.
-
Calculation: Plot cell viability against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
C. hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsade de Pointes).[17] Early assessment is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp is the gold standard high-throughput method.[5]
Protocol 6: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Execution: Use an automated patch-clamp platform (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[17]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Compound Application: Apply vehicle control followed by increasing concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and fit the data to a dose-response curve to determine the IC50. An IC50 > 10 µM is generally considered low risk.
Conclusion
The this compound fragment is a high-value starting point for lead optimization campaigns, particularly for kinase targets. Its trifluoromethyl group provides a handle for sensitive 19F NMR screening and confers desirable properties such as metabolic stability. Its imidazole and pyridine cores offer well-defined vectors for synthetic elaboration, allowing for a rational, structure-guided approach to potency improvement. By integrating the synthetic and analytical protocols described herein, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality clinical candidates.
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Dalvit, C., et al. (2012). Fragment-Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(3), 1035-1044. Available from: [Link]
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Jahnke, W., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(48), 21535-21540. Available from: [Link]
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Pomerantz, W. C. K., & Hare, B. J. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(3), 100067. Available from: [Link]
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Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]
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Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available from: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14793-14829. Available from: [Link]
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Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available from: [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 106-110. Available from: [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 26, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2021). Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. Available from: [Link]
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Orozco-Gonzalez, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]
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Huber, S., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Molecular Recognition, 18(4), 321-329. Available from: [Link]
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Roy, K., & De, A. U. (2010). Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity. Expert Opinion on Drug Discovery, 5(2), 159-179. Available from: [Link]
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El-Damasy, D. A., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1664-1681. Available from: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 26, 2026, from [Link]
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Mishra, N. K., et al. (2018). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 13(10), 2267-2286. Available from: [Link]
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Shivanand, P., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research, 10(3), 28-38. Available from: [Link]
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Yadav, G., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 13(1), 15068. Available from: [Link]
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Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. Available from: [Link]
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Guo, L., & Guthrie, H. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 5(18), e1587. Available from: [Link]
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 26, 2026, from [Link]
-
Sbaraglini, F., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11251-11265. Available from: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 26, 2026, from [Link]
-
Loving, G. A., et al. (2013). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PLoS ONE, 8(1), e54224. Available from: [Link]
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Sharma, P., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available from: [Link]
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Li, X., et al. (2014). ADMET evaluation in drug discovery: 15. Accurate prediction of rat oral acute toxicity using relevance vector machine and consensus modeling. Journal of Cheminformatics, 6(1), 4. Available from: [Link]
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El-Naggar, M. A., et al. (2020). Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents. Archiv der Pharmazie, 353(4), e1900271. Available from: [Link]
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Application Notes and Protocols for the Functionalization of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Introduction: Strategic Importance of the 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Scaffold
The fusion of pyridine and imidazole rings creates a heterocyclic system of significant interest in medicinal chemistry, with imidazo[1,2-a]pyridines being a prominent example found in marketed drugs.[1][2] The specific scaffold, this compound, presents a unique combination of features that make it a valuable building block in drug discovery. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, binding affinity, and bioavailability by altering lipophilicity and electronic properties.[3][4]
The direct functionalization of such scaffolds is a highly sought-after strategy for the rapid generation of compound libraries for lead optimization.[5] This guide provides a comprehensive overview of the key reactive sites on the imidazole ring of this molecule and details robust protocols for its selective modification. We will delve into the chemical reasoning behind the chosen methodologies, offering insights to navigate potential challenges and accelerate discovery programs.
Reactivity Analysis: Identifying Functionalization Hotspots
The electronic landscape of this compound dictates its reactivity. The potent electron-withdrawing nature of the CF3 group at the C4 position significantly increases the acidity of the N1-H proton and influences the electron density of the imidazole ring. The pyridine ring, being inherently electron-deficient, further pulls electron density from the imidazole system.
This electronic setup presents two primary, orthogonal sites for functionalization on the imidazole core:
-
N1-Position: The imino proton is the most labile site, making it the primary target for deprotonation followed by electrophilic substitution. This allows for the introduction of a wide array of substituents to modulate steric and electronic properties.
-
C5-Position: This is the sole available carbon atom on the imidazole ring for C-H functionalization. Its reactivity is influenced by the adjacent nitrogen and the overall electron-deficient nature of the ring system, making it amenable to metallation or halogenation.
The following sections will provide detailed protocols for exploiting these reactive centers.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Imperative for Developing Novel p38 MAPK Inhibitors
The 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[1] p38 MAPK is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2] The parent compound in this series has demonstrated promising activity, and the systematic development of analogs is a crucial step in elucidating the structure-activity relationships (SAR) that govern its potency, selectivity, and pharmacokinetic properties.
The inclusion of a trifluoromethyl group on the imidazole ring is a deliberate design choice. This electron-withdrawing moiety can significantly enhance the metabolic stability and binding affinity of the molecule by altering its electronic properties and creating favorable interactions within the target's binding site.[3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of a focused library of analogs based on the this compound core. Our objective is to furnish researchers with the necessary protocols to systematically probe the chemical space around this scaffold, thereby enabling the identification of lead candidates with superior therapeutic potential.
Synthetic Strategy: A Modular Approach to Analog Generation
Our synthetic approach is designed to be modular, allowing for the facile introduction of diversity at key positions within the core scaffold. The general synthetic scheme is depicted below, followed by detailed protocols for the synthesis of the parent compound and representative analogs.
Figure 1: General synthetic scheme for the core compound and its analogs.
Protocol 1: Synthesis of the Core Compound: this compound
This protocol is based on the principles of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (or its equivalent), and ammonia.[4][5][6]
Materials:
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Isonicotinamidine hydrochloride
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isonicotinamidine hydrochloride (1.0 eq) in ethanol, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the free isonicotinamidine into ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
In a round-bottom flask, combine the crude isonicotinamidine (1.0 eq), 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq), and ammonium acetate (10 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.
Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of Pyridine Ring Analogs
Modifications to the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or by starting from a substituted isonicotinamidine.
Example: Synthesis of 2-Chloro-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
-
Synthesize this compound N-oxide by treating the parent compound with a suitable oxidizing agent like m-CPBA.
-
React the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position of the pyridine ring.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of Imidazole N1-Substituted Analogs
The N1 position of the imidazole ring can be functionalized via standard N-alkylation or N-arylation reactions.
Example: Synthesis of 1-Methyl-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify by column chromatography.
Biological Evaluation: Probing the SAR
The biological evaluation of the synthesized analogs is centered around their ability to inhibit p38 MAPK and modulate its downstream signaling.
Figure 2: Workflow for SAR-driven analog development.
Protocol 4: p38 MAPK Enzymatic Assay
This assay quantifies the direct inhibitory effect of the analogs on the enzymatic activity of p38 MAPK.[7][8][9]
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 (activating transcription factor-2) as a substrate
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized analogs and a reference inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of a solution containing the p38α enzyme in kinase buffer.
-
Add 2 µL of a solution containing the ATF-2 substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 5: Cellular Assay for LPS-Induced TNF-α Release
This assay measures the ability of the analogs to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.[10][11][12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Synthesized analogs
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[10]
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of TNF-α release.
Figure 3: Simplified p38 MAPK signaling pathway leading to TNF-α release.
In Vitro ADME/Tox Profiling: Assessing Drug-like Properties
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is essential for identifying compounds with a higher probability of success in later stages of drug development.[2][13][14]
Protocol 6: Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of the analogs to metabolism by cytochrome P450 enzymes.[1][15][16][17][18]
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Synthesized analogs and control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add the test compound (e.g., 1 µM final concentration).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 7: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of the analogs, which is a key predictor of oral absorption.[19][20][21][22][23]
Materials:
-
Caco-2 cells
-
Transwell plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Synthesized analogs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
Take samples from the basolateral (B) side at various time points.
-
In a separate experiment, add the test compound to the basolateral side and sample from the apical side to assess efflux.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A transport.
-
Determine the efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)).
Protocol 8: hERG Channel Assay
This assay evaluates the potential for the analogs to inhibit the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.[3][24][25][26][27]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
-
Extracellular and intracellular solutions for patch-clamp recording
-
Synthesized analogs and a known hERG blocker (e.g., E-4031)
Procedure:
-
Culture the hERG-expressing HEK293 cells according to standard protocols.
-
On the day of the experiment, harvest the cells and place them in the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Apply the test compounds at various concentrations and record the effect on the hERG current.
-
Calculate the percent inhibition of the hERG current and determine the IC₅₀ value.
SAR Data Analysis and Interpretation
The data generated from the above assays should be compiled into a comprehensive SAR table to facilitate analysis.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R¹ (Pyridine) | R² (Imidazole N1) | R³ (Imidazole C5) | p38α IC₅₀ (nM) | TNF-α IC₅₀ (nM) | hERG IC₅₀ (µM) | CLᵢₙₜ (µL/min/mg) | Pₐₚₚ (A-B) (10⁻⁶ cm/s) |
| Parent | H | H | H | 50 | 150 | >50 | 25 | 10 |
| Analog 1 | 2-Cl | H | H | 25 | 80 | >50 | 20 | 12 |
| Analog 2 | 3-MeO | H | H | 75 | 200 | >50 | 40 | 8 |
| Analog 3 | H | Me | H | 40 | 120 | 45 | 15 | 15 |
| Analog 4 | H | Bn | H | 60 | 180 | >50 | 30 | 5 |
| Analog 5 | H | H | Me | 150 | 400 | >50 | 35 | 9 |
| Analog 6 | 2-Cl | Me | H | 15 | 50 | 40 | 10 | 18 |
Interpretation of Hypothetical Data:
-
Analog 1 vs. Parent: The introduction of a small, electron-withdrawing chloro group at the 2-position of the pyridine ring improves potency, potentially through favorable interactions with the kinase hinge region.
-
Analog 2 vs. Parent: A methoxy group at the 3-position decreases potency, suggesting that steric bulk or electronic effects at this position are detrimental.
-
Analog 3 vs. Parent: N1-methylation of the imidazole slightly improves potency and permeability but introduces some hERG liability.
-
Analog 4 vs. Parent: A larger N1-benzyl group reduces potency, indicating a sterically constrained pocket.
-
Analog 5 vs. Parent: Substitution at the C5-position of the imidazole is not well-tolerated, leading to a significant loss of activity.
-
Analog 6: This analog combines the beneficial 2-chloro substitution with N1-methylation, resulting in the most potent compound in this series. However, the hERG liability remains a concern that would need to be addressed in further optimization.
Conclusion
This guide provides a robust framework for the systematic development of analogs of this compound for SAR studies. By following the detailed protocols for synthesis, biological evaluation, and ADME/Tox profiling, researchers can efficiently navigate the complexities of lead optimization. The modular synthetic approach allows for the exploration of a wide range of chemical space, while the integrated biological and pharmacokinetic assessment ensures that the most promising candidates are identified for further development as potent and selective p38 MAPK inhibitors.
References
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. selvita.com [selvita.com]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. symeres.com [symeres.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. researchgate.net [researchgate.net]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. criver.com [criver.com]
- 27. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for the Evaluation of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine, a Putative TGF-β Pathway Inhibitor, in Targeted Therapy Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting the TGF-β Pathway with Novel Small Molecules
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Its role in cancer is profoundly dualistic: in the early stages of tumorigenesis, it acts as a tumor suppressor, but in advanced malignancies, it paradoxically promotes tumor progression, invasion, metastasis, and immunosuppression.[2][3] This switch makes the TGF-β pathway a compelling target for therapeutic intervention, particularly in late-stage cancers. The TGF-β receptor type I (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that serves as the primary gatekeeper for intracellular signal transduction.[4] Its kinase activity is essential for the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3, making it a highly attractive drug target.[2]
Small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[5][6] The imidazole-pyridine scaffold, a key structural feature of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine, is present in numerous kinase inhibitors, valued for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of target kinases.[7][8] While this compound itself is a novel investigational agent, its structural alerts suggest a strong potential for kinase inhibition.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound (herein referred to as "the compound") as a putative inhibitor of the TGF-βR1 kinase. The protocols herein are designed to be self-validating, guiding researchers from initial target engagement and cellular pathway modulation to phenotypic and in vivo anti-tumor efficacy studies.
Section 1: The TGF-β Signaling Pathway - A Core Therapeutic Target
Understanding the target pathway is fundamental to designing robust experiments and interpreting results. The canonical TGF-β pathway is initiated when a TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβR1/ALK5). This phosphorylation event activates the TβR1 kinase, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2] Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell cycle control, epithelial-mesenchymal transition (EMT), and immune modulation.
The central role of TβR1 kinase activation makes it the ideal point of intervention for a small molecule inhibitor. By competitively binding to the ATP pocket of TβR1, the compound is hypothesized to prevent the phosphorylation of SMAD2/3, thereby abrogating all downstream signaling events.
Caption: Canonical TGF-β signaling pathway and the point of inhibition.
Section 2: In Vitro Evaluation Protocols
Target Engagement: TGF-βR1 (ALK5) Kinase Inhibition Assay
Causality: The first and most critical step is to confirm that the compound directly inhibits the kinase activity of its intended target, TGF-βR1. An in vitro, cell-free kinase assay provides a clean system to measure direct inhibition and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol Outline (Biochemical Assay): This protocol is a general guideline. Commercial kits (e.g., from Promega, BPS Bioscience) are widely available and provide optimized reagents.
-
Reagents: Recombinant human TGF-βR1 (ALK5) enzyme, a suitable kinase substrate (e.g., a generic peptide or Myelin Basic Protein), ATP, and a detection reagent (e.g., ADP-Glo™ which measures ADP production as an indicator of kinase activity).
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a series of 2x serial dilutions in assay buffer, ranging from 100 µM to 1 nM.
-
Assay Plate Setup: In a 384-well plate, add the compound dilutions. Include "no enzyme" and "no compound" (DMSO vehicle) controls.
-
Kinase Reaction: Add the TGF-βR1 enzyme and substrate to each well. Allow a brief pre-incubation (15-20 minutes) for the compound to bind to the enzyme.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| This compound | TGF-βR1 (ALK5) | 25 nM |
| Positive Control (e.g., SB-431542)[9] | TGF-βR1 (ALK5) | 94 nM |
Cellular Activity: Western Blot for p-SMAD2 Inhibition
Causality: Demonstrating target inhibition in a cell-free system is essential, but it does not guarantee activity in a complex cellular environment. A Western blot is a robust method to visually confirm that the compound can cross the cell membrane and inhibit the TGF-βR1-mediated phosphorylation of its direct downstream target, SMAD2, in response to TGF-β1 stimulation.[10]
Protocol:
-
Cell Culture: Plate a responsive cell line (e.g., A549 lung carcinoma or HaCaT keratinocytes) in 6-well plates. Grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum (0.5%) or serum-free medium and incubate for 12-16 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL final concentration) to all wells except the unstimulated control. Incubate for 60 minutes.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and either total SMAD2 or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-SMAD2 levels to the loading control. A dose-dependent decrease in the p-SMAD2 signal in the presence of the compound validates its intracellular activity.
Caption: Step-by-step workflow for Western blot analysis.
Phenotypic Assessment: Cell Viability Assay
Causality: After confirming target engagement and pathway inhibition, the next logical step is to determine the compound's effect on cell phenotype. Since TGF-β promotes the proliferation and survival of many advanced cancers, an effective inhibitor is expected to reduce cancer cell viability. A cell viability assay measures the overall health of a cell population.[14]
Protocol (ATP-Based Luminescence Assay, e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, Panc-1 pancreatic cancer) into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in the culture medium. Remove the old medium from the plate and add the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours, in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the assay reagent to each well (volume is typically equal to the culture medium volume).
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it sit at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Section 3: In Vivo Preclinical Evaluation
Rationale and Model Selection
Causality: In vitro assays are crucial but cannot replicate the complex tumor microenvironment (TME) or whole-body physiology. An in vivo study is necessary to assess the compound's anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship. A subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard initial model for evaluating the efficacy of a targeted therapy.[15]
Protocol Outline: Subcutaneous Xenograft Tumor Growth Study
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunocompromised mice (e.g., athymic Nude or NSG mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of a suitable human cancer cell line (e.g., 2-5 x 10^6 A549 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups typically include a vehicle control and one or more dose levels of the compound.
-
Compound Formulation and Dosing: Formulate the compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Dose the animals daily (or as determined by PK studies).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Collection and Analysis: At the endpoint, euthanize the animals and excise the tumors. Weigh the tumors. Compare the mean tumor volume and weight between the treated and vehicle groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Pharmacokinetic (PK) Considerations
A critical, often parallel, aspect of in vivo research is understanding the compound's PK profile.[16][17] A preliminary PK study in mice can determine key parameters like oral bioavailability, half-life (t½), and maximum plasma concentration (Cmax). This information is vital for designing an effective dosing regimen for the efficacy study, ensuring that the compound achieves and maintains a plasma concentration above its in vitro IC50 for a sufficient duration.
Section 4: Data Interpretation and Troubleshooting
-
Discordant In Vitro Results: If the compound has a potent biochemical IC50 but weak cellular activity, it may indicate poor cell permeability or high protein binding in the culture medium.
-
Western Blot Issues: No p-SMAD2 signal even in the TGF-β1 stimulated control may indicate a problem with the ligand, the cell line's responsiveness, or the primary antibody. High background can often be resolved by optimizing the blocking step or antibody concentrations.[18]
-
In Vivo Toxicity: Significant body weight loss (>15-20%) in a treatment group is a sign of toxicity. This may require dose reduction or reformulation.
-
Lack of In Vivo Efficacy: If the compound is active in vitro but not in vivo, this could be due to poor pharmacokinetics (e.g., rapid metabolism or low bioavailability), leading to insufficient tumor exposure. An in vivo PK/PD study, measuring compound levels and p-SMAD2 inhibition in tumor tissue, can diagnose this issue.
Conclusion
The protocols and framework detailed in these application notes provide a rigorous, multi-faceted approach to evaluating this compound as a novel targeted therapy against the TGF-β pathway. By systematically progressing from direct target engagement to cellular and in vivo efficacy, researchers can build a comprehensive data package to validate its therapeutic potential. Each experimental step is designed to answer a specific causal question, ensuring that the resulting data is both robust and interpretable, thereby guiding further drug development efforts in oncology.
References
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Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616-630. [Link]
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Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. [Link]
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Vactosertib in Treating Adolescents and Young Adults With Recurrent, Refractory, or Progressive Osteosarcoma. (2024). YouTube. [Link]
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Patterson, S. D. (2025). Western Blot. StatPearls. [Link]
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Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127052. [Link]
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Prasanna, R., et al. (2023). Imidazole-pyridine hybrids as potent anti-cancer agents. European Journal of Pharmaceutical Sciences, 180, 106323. [Link]
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Edens, M., et al. (2000). In vitro assays for measuring TGF-beta growth stimulation and inhibition. Methods in Molecular Biology, 142, 1-11. [Link]
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de Weger, V. A., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. CPT: Pharmacometrics & Systems Pharmacology, 8(5), 309-316. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Lin, R. L., & Zhao, L. J. (2015). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. Mini reviews in medicinal chemistry, 15(12), 999–1013. [Link]
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Drugs, S. M. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Wang, C. L., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 866-877. [Link]
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Kim, S. G., et al. (2001). In vitro bioassay for transforming growth factor-beta using XTT method. Cytokine, 16(2), 80-86. [Link]
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Ungefroren, H., et al. (2014). Inhibition of transforming growth factor-β signaling potentiates tumor cell invasion into collagen matrix induced by fibroblast-derived hepatocyte growth factor. International Journal of Oncology, 45(4), 1649-1656. [Link]
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Yu, S., et al. (2021). 2.4. Western Blotting. Bio-protocol, 11(16), e4122. [Link]
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Millard, D. (2022). The best cell viability assays to measure adoptive cell therapy potency. Axion BioSystems. [Link]
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MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]
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Arteaga, C. L., et al. (2004). Effects OF TGF-beta inhibition on primary and secondary tumor growth. Proceedings of the American Association for Cancer Research, 45, 1075. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14784-14820. [Link]
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OncoLink. Targeted Therapies. [Link]
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Zhang, W., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1629-1632. [Link]
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Cell Biolabs, Inc. Cell Viability and Cytotoxicity Assay. [Link]
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Gucky, T., et al. (2017). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 13, 1018-1025. [Link]
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Wang, Y., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology, 92(3), 221-233. [Link]
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Bio-Rad. General Protocol for Western Blotting. [Link]
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Al-Sanea, M. M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 653. [Link]
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Li, J., et al. (2024). A retrospective analysis of small molecule targeting inhibitor usage for lung cancer among outpatients in six major regions of China (2016–2022). Frontiers in Pharmacology, 15, 1359039. [Link]
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de Streel, G., et al. (2020). Selective inhibition of TGF-β1 produced by GARP-expressing Tregs overcomes resistance to PD-1/PD-L1 blockade in cancer. Nature Communications, 11(1), 4536. [Link]
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Wu, P., et al. (2022). Small molecules in targeted cancer therapy: advances, challenges, and future perspectives. Signal Transduction and Targeted Therapy, 7(1), 201. [Link]
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National Cancer Institute. Definition of EGFR/HER2 kinase inhibitor TAK-285. [Link]
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Lindsley, C. W., et al. (2025). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry, 68(15), 11527-11543. [Link]
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Laping, N. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1071-1078. [Link]
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Nakayama, A., et al. (2013). Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. Journal of Cancer, 4(7), 557-565. [Link]
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Chen, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113643. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Introduction:
Welcome to the technical support center for the synthesis of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science. However, its synthesis, typically achieved through a multi-component reaction like the Radziszewski or a related condensation, can present significant challenges, including low yields, side product formation, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality. Here, we address common problems encountered in the lab with evidence-based solutions and field-proven insights to help you optimize your synthetic route and improve your final yield.
Core Synthesis Overview: A Radziszewski-Type Approach
The most common and accessible route to the 2,4-disubstituted imidazole core of the target molecule is a variation of the Debus-Radziszewski reaction.[1][2][3] This reaction involves the condensation of three key components: an aldehyde (pyridine-4-carbaldehyde), a 1,2-dicarbonyl compound (3,3-dibromo-1,1,1-trifluoropropan-2-one or a glyoxal equivalent), and an ammonia source (typically ammonium acetate).
The general workflow for this synthesis is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis.
Question: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is the most frequent complaint in multi-component reactions of this type. The cause is often multifactorial. A systematic approach is crucial for diagnosis.
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Purity of the Aldehyde: Pyridine-4-carbaldehyde is susceptible to air oxidation to isonicotinic acid. The presence of this acid can interfere with the reaction mechanism.
-
Recommendation: Use freshly distilled or recently purchased aldehyde. If you suspect oxidation, perform a simple acid-base extraction to remove the carboxylic acid impurity or distill the aldehyde under reduced pressure.
-
-
Ammonia Source and Stoichiometry: Ammonium acetate (NH₄OAc) is the most common ammonia source as it also acts as a buffer. The stoichiometry is critical.
-
Recommendation: Use a significant excess of ammonium acetate (typically 3 to 10 equivalents). This ensures the equilibrium drives towards the formation of the imidazole product.
-
-
Reaction Temperature and Time: These reactions often require heat to proceed at a reasonable rate. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like side products.[3]
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Recommendation: Start with a reaction temperature of 80-100 °C in a solvent like glacial acetic acid. Monitor the reaction by Thin Layer Chromatography (TLC) every hour. The disappearance of the aldehyde is a good indicator of reaction progress.[4] Optimization may be required, as shown in the table below.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for imidazole synthesis by providing rapid, uniform heating.[5][6][7][8]
Yield Optimization Comparison
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Expected Outcome |
|---|---|---|---|
| Heating Method | Oil Bath | Microwave Reactor | Faster reaction time, potentially higher yield with B.[6] |
| Temperature | 120 °C | 150 °C (Microwave) | Condition B may complete in <10 minutes.[8] |
| Time | 3-5 hours | 5-15 minutes | Significant reduction in side product formation. |
| NH₄OAc Equiv. | 3 eq. | 5-10 eq. | Increased yield due to Le Chatelier's principle. |
| Typical Yield | 30-50% | 70-90% | Substantial improvement in product output. |
The following decision tree can guide your troubleshooting process for low yields.
Caption: Decision tree for troubleshooting low reaction yield.
Question: My final product is difficult to purify and appears as a brown oil or an impure solid. What should I do?
Answer: Purification is often challenging due to the polar nature of the pyridine and imidazole rings and the potential for tar formation.
-
Work-up Procedure: The standard work-up involves cooling the acetic acid reaction mixture and neutralizing it with a base like concentrated ammonium hydroxide at 0 °C to precipitate the product.[8]
-
Causality: Adding the acidic reaction mixture to a cold, concentrated base solution minimizes the dissolution of the product and helps precipitate it out of the aqueous solution.
-
Troubleshooting: If the product oils out or fails to precipitate cleanly, it may be due to excess impurities. In this case, proceed directly to extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Column Chromatography: This is the most reliable method for purification.
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: A gradient solvent system is highly recommended. Start with a less polar mixture (e.g., 9:1 Dichloromethane/Methanol) and gradually increase the polarity to elute your product. The trifluoromethyl group increases the lipophilicity compared to a non-substituted analogue, but the two nitrogen heterocycles dominate its character.
-
Pro-Tip: Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can significantly improve separation.
-
-
Recrystallization: If you obtain a solid after chromatography that still has minor impurities, recrystallization can be effective.
-
Solvent Selection: A good solvent system might be ethyl acetate/hexanes or ethanol/water. The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this reaction? A1: Ammonium acetate is generally preferred over aqueous or gaseous ammonia. It is a solid, easy to handle, and serves as both the nitrogen source and a pH buffer, which is beneficial for the reaction mechanism.
Q2: Can I use a different solvent instead of glacial acetic acid? A2: Glacial acetic acid is highly effective because it acts as both a solvent and a catalyst for the condensation steps. While other high-boiling polar solvents like DMF or DMSO could be used, they may not facilitate the reaction as efficiently and could complicate the work-up. It is recommended to start with acetic acid.
Q3: How do I monitor the reaction effectively? A3: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a mobile phase such as 8:2 Dichloromethane/Methanol. Stain with potassium permanganate. The pyridine-4-carbaldehyde starting material should have a different Rf value than the final, more polar imidazole product. The reaction is typically considered complete when the aldehyde spot has been consumed.
Q4: What are the key analytical techniques to confirm my final product? A4: To confirm the structure and purity of this compound, you should use:
-
¹H and ¹³C NMR: This will confirm the connectivity of the atoms and the presence of the pyridine and imidazole rings.
-
¹⁹F NMR: This will show a singlet for the CF₃ group, confirming its presence.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values.[9]
Optimized Experimental Protocol (Microwave-Assisted)
This protocol is designed to maximize yield and minimize reaction time.
Materials:
-
Pyridine-4-carbaldehyde (1.0 eq.)
-
3-Bromo-1,1,1-trifluoroacetone (1.1 eq.)
-
Ammonium acetate (10 eq.)
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine pyridine-4-carbaldehyde (e.g., 0.5 mmol, 53.5 mg), 3-bromo-1,1,1-trifluoroacetone (0.55 mmol, 105 mg), and ammonium acetate (5.0 mmol, 385 mg).
-
Solvent Addition: Add 3 mL of glacial acetic acid to the vial. Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.[8]
-
Work-up: After the reaction, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 20 mL of a concentrated ammonium hydroxide solution cooled in an ice bath. Stir vigorously.
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL).
-
Extraction (if no precipitate forms): If the product does not precipitate, transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 100% Dichloromethane to 95:5 Dichloromethane/Methanol.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
References
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(41), 8343–8358. [Link]
- Method for synthesizing 4-trifluoromethyl pyridine compound. (n.d.).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (n.d.). Beilstein Journals. [Link]
-
Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. (2025). ResearchGate. [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (n.d.). PubMed Central. [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). PubMed. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. [Link]
-
A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. (n.d.). ACS Publications. [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. (n.d.). ACS Publications. [Link]
-
One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). NIH. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]
-
Regioselective synthesis of 1,4-disubstituted imidazoles. (n.d.). RSC Publishing. [Link]
-
Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
A Regioselective Synthesis of 2,4-Disubstituted 2 H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1 H‑1,2,3-Triazoles - Scope and Limitations. (n.d.). PubMed. [Link]
-
Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. (n.d.). ResearchGate. [Link]
-
Debus–Radziszewski reaction for the synthesis of imidazole. (n.d.). ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
-
An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2025). ACS Publications. [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct. [Link]
-
Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (2020). PubMed Central. [Link]
-
Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. (2020). University of Bath's research portal. [Link]
- Preparation of (trifluoromethyl)pyridines. (n.d.).
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (n.d.). MDPI. [Link]
-
4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. (n.d.). NIH. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
Welcome to the dedicated technical support center for 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a heterocyclic compound with distinct chemical features that contribute to its limited aqueous solubility. A clear understanding of its structure is the first step in troubleshooting.
-
The Aromatic Core: The pyridine and imidazole rings are aromatic and relatively nonpolar, which can limit their interaction with water.
-
The Trifluoromethyl (CF3) Group: This highly electronegative group significantly increases the lipophilicity of the molecule. While beneficial for cell permeability and metabolic stability, it markedly decreases aqueous solubility.[1]
-
pH-Dependent Ionization: The molecule possesses two nitrogen atoms in the imidazole ring and one in the pyridine ring, which can be protonated or deprotonated depending on the pH of the solution. This ionization is key to manipulating solubility.
Below is a diagram illustrating the key functional groups influencing the solubility of this compound.
Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.
Guide 4: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water. [2][3] Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Notes |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Most commonly used due to its high aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative, can be useful for cationic compounds. |
Step-by-Step Protocol (Kneading Method): [4][5]
-
Prepare a cyclodextrin paste: Place a known amount of HP-β-CD in a mortar and add a small amount of water to form a thick paste.
-
Incorporate the compound: Gradually add the powdered this compound to the paste and knead for at least 30 minutes.
-
Dry the complex: Dry the resulting mixture under vacuum or in a desiccator to obtain a solid powder.
-
Reconstitute the complex: The resulting powder can be dissolved in your aqueous buffer. The complexation will have significantly increased the apparent solubility of the compound.
Workflow for Selecting a Solubilization Strategy:
Caption: Decision-making workflow for choosing the appropriate solubilization method.
References
-
U.S. Food and Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Ma, D., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Strindelius, L., et al. (2019). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PMC. [Link]
-
Gautam, A., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Wang, A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
Chaudhary, A., et al. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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- 3. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole | MDPI [mdpi.com]
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- 5. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Stabilizing 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine in DMSO Stock Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine. Here, we address common challenges related to the stability of this compound in dimethyl sulfoxide (DMSO) stock solutions, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments.
Introduction to this compound and its Stability Concerns
This compound is a heterocyclic compound of interest in various research fields. Its structure, featuring a pyridine ring, a trifluoromethyl-substituted imidazole ring, and a reactive amine group, presents both opportunities for chemical modification and challenges for long-term storage. The stability of this compound in DMSO, a common solvent for creating stock solutions, is paramount for obtaining reliable and consistent experimental results.
This guide will walk you through the potential stability issues, their underlying causes, and practical solutions to maintain the integrity of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution in DMSO turning a yellow or brown color over time?
A1: Discoloration is often an indicator of chemical degradation. The imidazole and pyridine moieties in the compound are susceptible to oxidation.[1] Trace amounts of water or exposure to atmospheric oxygen can facilitate oxidative degradation, leading to the formation of colored byproducts. Additionally, exposure to light, particularly UV light, can induce photodegradation of both the imidazole and pyridine rings.[1][2][3]
Q2: I've observed precipitation in my DMSO stock solution after a few freeze-thaw cycles. What is causing this and how can I prevent it?
A2: While many compounds are stable through multiple freeze-thaw cycles in DMSO, precipitation can still occur.[4] This is often due to the absorption of atmospheric moisture by the hygroscopic DMSO, which can lower the solubility of your compound. To prevent this, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air. Aliquoting the stock solution into smaller, single-use volumes is a highly effective strategy to avoid repeated freeze-thaw cycles of the main stock.
Q3: What are the optimal storage conditions for my this compound DMSO stock solution?
A3: Based on supplier recommendations and general best practices, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C for long-term stability. The container should be tightly sealed to prevent moisture absorption and stored in the dark to protect against photodegradation.
Q4: How can I be sure that my compound is stable in the DMSO stock solution over the course of my experiment?
A4: The most reliable way to ensure the stability of your compound is to perform a stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration and purity of your stock solution at different time points and under different storage conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered with this compound DMSO stock solutions.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, it is essential to first rule out the stability of your compound stock as a potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Particulate Matter or Cloudiness in the Stock Solution
This indicates either precipitation of the compound due to poor solubility or the introduction of contaminants.
| Potential Cause | Corrective Action |
| Exceeded Solubility Limit | Gently warm the solution to 37°C and vortex to attempt redissolution. If precipitation persists, the concentration is likely too high. Prepare a new stock at a lower concentration. |
| Moisture Contamination | Discard the current stock. Prepare a new stock solution using high-purity, anhydrous DMSO and handle it in a low-humidity environment. |
| Particulate Contamination | Filter the solution through a 0.22 µm syringe filter compatible with DMSO. However, it is best practice to prepare a fresh, clean stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stable DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Tare the Vial: Place the amber glass vial on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh the desired amount of this compound into the vial. For a 1 mL 10 mM stock, you will need 2.13 mg (Molecular Weight: 213.16 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquot for Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C in the dark.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of your this compound stock solution. Method optimization may be required.[3][5][6]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a small aliquot of your DMSO stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10-20 µg/mL.
-
Inject the prepared sample onto the HPLC system.
Data Analysis:
-
Assess the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
A decrease in the main peak area or the appearance of new peaks over time indicates degradation.
Forced Degradation and Photostability Testing
To rigorously assess the stability of this compound, forced degradation studies can be performed. This involves exposing the compound in DMSO to harsh conditions to intentionally induce degradation.
Caption: Potential degradation pathways under forced degradation conditions.
According to ICH Q1B guidelines, photostability testing should be conducted to evaluate the light sensitivity of the compound.[2][7] This involves exposing the DMSO solution to a light source that provides both UV and visible light, with a dark control stored under the same conditions to differentiate between light-induced and thermal degradation.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes water-catalyzed degradation. |
| Concentration | Prepare at a concentration well below the solubility limit. | Prevents precipitation. |
| Storage Temperature | -80°C for long-term storage | Reduces the rate of chemical degradation. |
| Storage Container | Amber glass vials with PTFE-lined caps | Protects from light and prevents solvent evaporation. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and moisture contamination. |
| Verification | Periodically check purity by HPLC/LC-MS | Ensures the integrity of the stock solution over time. |
By adhering to these guidelines and protocols, researchers can significantly enhance the stability of their this compound DMSO stock solutions, leading to more reliable and reproducible experimental data.
References
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Retrieved from [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
-
ResearchGate. (2018). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]
-
MDPI. (2022). Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: Mitigating Off-Target Effects of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine Scaffolds
Welcome to the technical support resource for researchers working with compounds based on the 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and reduction of off-target effects. Given that this chemical structure is prevalent in modern medicinal chemistry, particularly in the development of kinase inhibitors, this guide will focus on a systematic approach to ensuring the selectivity of your specific compound.
Our philosophy is grounded in proactive characterization. Off-target effects are not merely an experimental nuisance; they are a primary driver of misleading data, unexpected toxicity, and clinical trial failures.[1] This guide provides the strategic and tactical framework to de-risk your compound and build a robust data package for your research.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a novel compound with the this compound core. What are its most probable biological targets and off-targets?
A1: The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets. Your starting hypothesis should be broad.
-
Primary Hypothesis - Protein Kinases: The 2-substituted imidazole-pyridine motif is a well-established hinge-binding pharmacophore for a wide range of protein kinases. For instance, similar 2-(1H-imidazol-2-yl) pyridine derivatives have been designed as BRAF kinase inhibitors.[2] The trifluoromethyl group often enhances binding affinity and metabolic stability.[3] Therefore, the largest and most diverse family of potential targets are the ~500+ members of the human kinome.
-
Secondary Hypotheses - Other Enzymes & Receptors: Do not assume your compound is a kinase inhibitor. Related imidazole-pyridine structures have shown activity against other important target classes:
-
CYP51 (Sterol Demethylase): A similar scaffold was identified as an inhibitor of Trypanosoma cruzi CYP51, a crucial enzyme in sterol biosynthesis.[4]
-
Histamine Receptors: The core structure shares features with agonists of G-protein coupled receptors (GPCRs), such as the histamine H3 receptor.[5]
-
Other Metabolic Enzymes: The trifluoromethyl group is present in inhibitors of enzymes like Dihydroorotate Dehydrogenase (DDOH).[6]
-
Your first step is not to assume a target but to profile broadly to establish a primary mechanism of action and identify potential liabilities.
Q2: My compound is showing potent activity in my primary cell-based assay, but I'm observing unexpected cytotoxicity at higher concentrations. How can I determine if this is an off-target effect?
A2: This is a classic scenario. Distinguishing on-target efficacy from off-target toxicity is critical. A multi-pronged approach is required to dissect the observed phenotype.
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Dose-Response Analysis: Carefully titrate your compound. Is there a therapeutic window between the desired effect (e.g., inhibition of cell proliferation) and overt cytotoxicity (e.g., apoptosis, necrosis)? A narrow window often suggests off-target toxicity.
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Control Compound Benchmarking: Compare your compound's effects to a well-characterized, selective inhibitor of your intended target (if one exists). If your compound is significantly more toxic than the benchmark inhibitor at equivalent on-target potencies, this points to an off-target liability.
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Phenotypic Rescue with Target Overexpression: If the toxicity is on-target, overexpressing the target protein may partially rescue the cells from the compound's effect. Conversely, if the toxicity is off-target, this experiment will likely show no change.
-
Genetic Validation (The Gold Standard): The most rigorous method is to use CRISPR/Cas9 to knock out the putative target gene.[1] If your compound kills cells via its intended mechanism, the knockout cell line should be resistant to the drug.[1] If the knockout cells still die, the toxicity is definitively caused by an off-target interaction.
The following workflow diagram illustrates this decision-making process.
Caption: Workflow for diagnosing off-target cytotoxicity.
Troubleshooting Guides & Protocols
Guide 1: Broad-Spectrum Selectivity Profiling
Problem: You have confirmed your compound's on-target activity but have no data on its selectivity.
Solution: Perform a broad, unbiased screen against a large panel of potential targets. Do not rely solely on in silico predictions, as these must be experimentally validated.[7][8][9]
Recommended Protocol: Commercial Kinome Screening Service
For a kinase inhibitor hypothesis, the industry standard is to screen against a panel of 300-400+ kinases at a single, high concentration (e.g., 1 or 10 µM).
Interpreting the Data:
The output is typically presented as "% Inhibition" at the tested concentration. This provides a global view of your compound's selectivity.
| Hypothetical Data from Kinome Scan (1 µM Compound Concentration) | |
| Kinase Target | % Inhibition |
| On-Target: BRAF | 98% |
| Off-Target 1: SRC | 85% |
| Off-Target 2: ABL1 | 79% |
| Off-Target 3: EGFR | 45% |
| Off-Target 4: RET | 12% |
| ... (300+ other kinases) | <10% |
Analysis:
-
Strong Hits: BRAF, SRC, and ABL1 are potent off-targets that require immediate follow-up.
-
Moderate Hits: EGFR shows significant inhibition and should be investigated.
-
Clean Profile: The majority of kinases are not engaged, which is a positive sign.
Next Step: For all strong and moderate hits, you must determine their half-maximal inhibitory concentration (IC50) in biochemical assays and compare it to your on-target IC50. A compound is generally considered "selective" if there is at least a 30- to 100-fold window between the on-target and off-target potencies.
Guide 2: Validating Off-Target Engagement in a Cellular Context
Problem: A kinome scan identified potential off-targets, but you need to confirm that the compound actually binds to these targets inside a living cell.
Solution: Use a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow cells that endogenously express both your on-target and key off-target proteins.
-
Compound Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or your compound at various concentrations for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. This will denature and precipitate unbound proteins.
-
Cell Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-precipitated protein) from the insoluble fraction via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or Mass Spectrometry.
Interpreting the Data: If your compound binds to a target, it will stabilize it against heat-induced denaturation. This results in a "shift" of the melting curve to higher temperatures. A significant thermal shift for an off-target protein confirms cellular engagement and validates it as a true off-target.
Guide 3: Medicinal Chemistry Strategies for Improving Selectivity
Problem: You have validated off-target activities that are confounding your results. How can you rationally design a more selective analog?
Solution: Employ structure-based drug design and medicinal chemistry strategies to exploit subtle differences between your on-target and off-target proteins.[10]
-
Target Inactive Conformations: Many kinases adopt a "DFG-out" inactive conformation, which opens up an allosteric pocket adjacent to the ATP-binding site.[11] Since this conformation and adjacent pocket are often less conserved than the active site, designing compounds that bind here can dramatically improve selectivity.[11]
-
Exploit Unique Residues: Analyze the crystal structures of your on-target and off-target proteins. Look for differences in key residues, such as the "gatekeeper" residue, which controls access to a hydrophobic back pocket.[12] Modifying your compound to form a specific interaction with a unique on-target residue can disfavor binding to off-targets.
-
Structure-Activity Relationship (SAR) by Attrition: Systematically synthesize analogs of your compound. For example, alter the substitution pattern on the pyridine ring or modify the trifluoromethyl group. Screen each new compound for both on-target potency and off-target activity. The goal is to identify modifications that decrease off-target binding while maintaining or improving on-target potency. This concept is visualized below.
Caption: Improving selectivity through medicinal chemistry.
By following these structured troubleshooting and validation guides, researchers can confidently characterize the selectivity profile of their this compound-based compounds, leading to more reliable data and stronger candidates for further development.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available at: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Olfactory mucosal lesions in F344 rats following inhalation exposure to pyridine at threshold limit value concentrations. Fundamental and Applied Toxicology. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available at: [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Olfactory and hepatic changes following a single inhalation exposure of 3-trifluoromethyl pyridine in rats: concentration and temporal aspects. Toxicology. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available at: [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. Available at: [Link]
-
Scalable assessment of genome editing off-targets associated with genetic variants. bioRxiv. Available at: [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available at: [Link]
-
4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 4. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, often leading to unexpected chromatographic behavior and purification hurdles.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
The Fluorine Factor: Why Purification is a Unique Challenge
The high electronegativity, small size, and low polarizability of the fluorine atom impart distinct characteristics to heterocyclic molecules. These include altered pKa values, increased lipophilicity, and unique intermolecular interactions.[1][3][4] Consequently, purification strategies that are routine for non-fluorinated analogues often require significant modification. Common challenges include poor peak shape in HPLC, co-elution with closely related impurities, on-column degradation, and difficulties in achieving high purity for downstream applications.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues encountered during the purification of fluorinated heterocyclic compounds. The tables below provide a systematic approach to diagnosing and resolving these problems.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Strong interactions between the basic nitrogen of the heterocycle and residual silanols on the silica backbone of the stationary phase. Fluorination can exacerbate this by altering the pKa.[3][4] - Column Overload: Injecting too much sample can lead to peak distortion. | - Mobile Phase Modification: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block silanol interactions. - pH Adjustment: Use a buffer to control the mobile phase pH and maintain the analyte in a single ionic state.[5] - Lower Injection Volume/Concentration: Reduce the amount of sample loaded onto the column.[5] |
| Co-elution of Isomers or Closely Related Impurities | - Insufficient Selectivity: The stationary phase and mobile phase combination does not provide adequate resolution. - "Fluorophilicity": Fluorinated compounds can exhibit affinity for other fluorinated molecules, leading to co-elution.[6] | - Change Stationary Phase: Switch to a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, which can offer unique interactions with fluorinated analytes.[7] - Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. - Employ Orthogonal Techniques: Use a different purification method, such as Supercritical Fluid Chromatography (SFC), for the challenging separation.[8][9] |
| Analyte Degradation on Column | - Hydrolysis: Some fluorinated heterocycles can be sensitive to acidic or basic conditions, leading to degradation on the column. - Reaction with Stationary Phase: Highly reactive compounds may interact with the column packing material. | - Use a Milder pH: Operate within a pH range where the compound is stable. - Consider Alternative Stationary Phases: Polymeric or hybrid silica columns can offer a wider pH stability range. - Faster Separations: Use shorter columns and faster flow rates to minimize the time the analyte spends on the column. |
Supercritical Fluid Chromatography (SFC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Supercritical CO2 | - High Polarity: The fluorinated heterocyclic compound may be too polar to dissolve sufficiently in the largely non-polar mobile phase. | - Increase Co-solvent Percentage: Gradually increase the proportion of the polar co-solvent (e.g., methanol, ethanol). - Additives: Incorporate additives like ammonium hydroxide or trifluoroacetic acid to improve solubility and peak shape. |
| Chiral Separation Fails | - Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide the necessary enantioselective interactions. | - Screen Multiple CSPs: Test a variety of polysaccharide-based and other CSPs. Fluorinated CSPs have shown promise for separating halogenated compounds.[10] - Optimize Co-solvent and Temperature: Varying the co-solvent and column temperature can significantly impact chiral resolution. |
| Low Recovery | - Analyte Precipitation: The compound may precipitate out of the mobile phase as the pressure and temperature change post-column. - Volatility: Highly volatile compounds can be lost during the fraction collection and solvent evaporation process.[11] | - Adjust Back Pressure and Temperature: Optimize the back pressure regulator and collection vessel temperature to maintain analyte solubility. - Stacked Injections: For volatile compounds, using stacked injections can improve throughput and collection efficiency.[11] |
Frequently Asked Questions (FAQs)
Q1: My fluorinated pyridine is showing severe peak tailing on a C18 column. What is the first thing I should try?
A: The most likely cause is the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface of the C18 column. The first and often most effective solution is to add a small amount of a competitive base, such as 0.1% triethylamine (TEA), to your mobile phase. This will mask the silanol groups and significantly improve peak symmetry.
Q2: I am having trouble separating my target fluorinated indole from a des-fluoro impurity. What chromatographic conditions should I explore?
A: This is a common challenge due to the similar structures. Consider switching to a pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple interaction mechanisms, including dipole-dipole and pi-pi interactions, which can be highly effective for separating compounds with different degrees of fluorination. Also, systematically screen different organic modifiers like methanol and acetonitrile, as they can alter the selectivity.
Q3: Is Supercritical Fluid Chromatography (SFC) a good option for purifying fluorinated heterocycles?
A: Yes, SFC is an excellent and often preferred technique for the purification of fluorinated heterocycles, for several reasons.[8][9] It offers fast separation times, reduced solvent consumption, and is particularly well-suited for chiral separations.[8][9][11] The unique properties of supercritical CO2 can lead to different selectivities compared to HPLC, making it a powerful orthogonal technique.
Q4: How does the position of the fluorine atom on the heterocyclic ring affect purification?
A: The position of the fluorine atom has a profound impact on the molecule's electronic properties and pKa.[3][12] For example, a fluorine atom adjacent to a nitrogen in a pyridine ring will significantly lower the basicity of the nitrogen.[13] This change in pKa will alter the retention behavior in reversed-phase HPLC, especially when the mobile phase pH is near the pKa of the analyte. Understanding these electronic effects is key to developing a robust purification method.
Q5: Are there any special safety precautions I should take when handling purified fluorinated heterocycles?
A: Yes. While the specific toxicity profile of each compound will vary, it is prudent to treat all novel fluorinated compounds with care. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] For compounds that are volatile, additional precautions may be necessary.
Experimental Protocols & Workflows
Protocol 1: Method Development for HPLC Purification of a Fluorinated Pyridine
-
Initial Scouting:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Troubleshooting Poor Peak Shape:
-
If peak tailing is observed, prepare a new mobile phase containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to assess the impact on peak symmetry.
-
-
Optimizing Selectivity:
-
If co-elution is an issue, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the scouting gradient.
-
If resolution is still insufficient, switch to a PFP column and repeat the scouting runs with both acetonitrile and methanol.
-
-
Scaling to Preparative Chromatography:
-
Once optimal analytical conditions are found, scale the method to a larger diameter preparative column, adjusting the flow rate and injection volume accordingly.
-
Workflow: Decision Tree for Purification Strategy
Caption: Decision tree for selecting an initial purification strategy.
Characterization Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful tool for assessing the purity of fluorinated compounds.[16][17] Its high sensitivity and the large chemical shift range of fluorine make it possible to detect even minor impurities that may not be visible by 1H NMR or HPLC-UV.[17][18] When preparing samples for NMR, ensure the solvent is free of any fluorine-containing residues.
Mass Spectrometry (MS)
Fluorinated compounds can exhibit unique fragmentation patterns in mass spectrometry.[19][20][21] The presence of fluorine can direct fragmentation pathways, sometimes leading to unexpected ions. When analyzing mass spectra, it is important to consider these potential alternative fragmentation routes.
References
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Fluorinated Heterocycles. (2025). ResearchGate. [Link]
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Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 783. [Link]
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Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(18), 3739-3769. [Link]
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Meng, H., & Welch, C. J. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 49(6), 440–445. [Link]
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Zahran, M. A., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 24(23), 4278. [Link]
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Dibeler, V. H., & Mohler, F. L. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-346. [Link]
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Mossine, A. V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3449-3462. [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
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Jana, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biosciences, 48, 21. [Link]
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Gerus, I. I., & Kukhar, V. P. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 90(3), 3-26. [Link]
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Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. TrAC Trends in Analytical Chemistry, 82, 206-215. [Link]
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Lee, C., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Water, 14(9), 1464. [Link]
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Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-46. [Link]
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Unknown. (2025). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. ResearchGate. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Unknown. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2347–2356. [Link]
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McKay, G., et al. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 52(10), 5676-5685. [Link]
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Unknown. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
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Unknown. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
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De Klerck, K., et al. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe, 29(4), 194-203. [Link]
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Yan, H., et al. (2023). Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS. Environmental Science & Technology, 57(38), 14091-14110. [Link]
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Bell, D. S., & Jones, A. D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 29(2), 2-8. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
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Al-Sehemi, A. G., & El-Gendey, H. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 232-240. [Link]
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Unknown. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
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McIntyre, K. E., et al. (2023). Degradation of Per- and Polyfluoroalkyl Substances in Stormwater and Secondary Concentrated Liquid from AFFF-impacted Sources. In Proceedings of the International Symposium on Sustainable Molten Salt and Ionic Liquid Processing. [Link]
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Thomas, A. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3463-3471. [Link]
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Fag-Hållgart, A., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(4), 676-681. [Link]
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Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
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Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
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Ribeiro, J. P., & Geraldes, C. F. G. C. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12755-12763. [Link]
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Fag-Hållgart, A., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(4), 676-681. [Link]
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Unknown. (n.d.). Fluorine. University of California, Santa Barbara. [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Duke University. (2016). Lab Safety and Procedures. Duke SMIF. [Link]
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Unknown. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
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Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]
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Unknown. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Trifluoromethylpyridines
Welcome to the technical support center for medicinal chemists and drug development scientists. This guide provides in-depth answers and troubleshooting protocols for one of the key challenges in modern drug discovery: enhancing the metabolic stability of molecules containing the trifluoromethylpyridine (TFMP) moiety. The unique physicochemical properties of the TFMP scaffold make it a valuable component in many pharmaceuticals, but its susceptibility to metabolism can often hinder development.[1] This resource is designed to provide both strategic guidance and practical, field-proven solutions to navigate these challenges.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses fundamental questions regarding the metabolism of trifluoromethylpyridines.
Q1: Why is the trifluoromethylpyridine moiety so prevalent in drug design, and what is the primary metabolic concern?
The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine nitrogen, influence binding affinities, and enhance membrane permeability.[2] Incorporating fluorine is a well-established strategy to improve pharmacokinetic properties.[1][3] However, this same electronic nature makes the pyridine ring susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[4][5][6] The primary metabolic liabilities often include oxidation of the pyridine ring at electron-rich positions or, less commonly, metabolism involving the trifluoromethyl group itself.[7]
Q2: What are the most common metabolic pathways for trifluoromethylpyridine-containing compounds?
There are two principal metabolic routes:
-
CYP-Mediated Oxidation: This is the most prevalent pathway. CYP enzymes, acting as monooxygenases, hydroxylate electron-rich carbons on the pyridine ring.[6] The position of hydroxylation is dictated by the overall electronic landscape of the molecule, including the positions of the CF3 group and other substituents. The pyridine nitrogen itself can also undergo N-oxidation.
-
Metabolism of the Trifluoromethyl Group: While the C-F bond is very strong, metabolic defluorination can occur, although it is generally a less common pathway than ring oxidation.[8][9] This can proceed through various mechanisms, potentially leading to the formation of difluoromethyl or carboxylic acid metabolites.
Below is a generalized diagram illustrating these potential metabolic hotspots.
Caption: Decision workflow for addressing metabolic instability.
Guide 1: Blocking Metabolic Hotspots
The Causality: The most direct strategy is to modify the molecule at the site of metabolism. By replacing a metabolically labile hydrogen atom with a group that is resistant to oxidation, you can effectively "block" the reaction.
-
How to Execute:
-
Identification: First, you must identify the "metabolic hotspot." This is done by incubating your compound with liver microsomes and analyzing the resulting mixture by LC-MS/MS to identify the structures of the major metabolites. In silico prediction tools can also provide initial hypotheses. [10] 2. Modification: Replace the C-H bond at the identified hotspot with a more robust group. Common choices include:
-
Fluorine (F): The C-F bond is significantly stronger than a C-H bond and is not susceptible to hydroxylation.
-
Deuterium (D): Replacing hydrogen with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). [11]This is often the rate-limiting step in CYP-mediated metabolism. This is a subtle modification that is less likely to impact target binding.
-
Methyl (CH3): A methyl group can provide steric hindrance, physically blocking the CYP active site from accessing the hotspot.
-
Pyridine Nitrogen Position: Shifting the nitrogen within the ring or adding other substituents can change the electron density of the ring, making the hotspot less electronically favorable for oxidation.
-
-
Table 1: Comparison of Hotspot Blocking Strategies
| Strategy | Mechanism of Action | Potential Impact on Potency | When to Use |
| Fluorination | Electronic shielding; increased C-H bond strength at adjacent positions. | Can be significant due to strong electronic effects. | When a small, potent blocker is needed. |
| Deuteration | Kinetic Isotope Effect slows C-H bond cleavage. [11] | Minimal; least likely to alter pharmacology. | When the hotspot is confirmed and minimal structural changes are desired. |
| Alkylation (e.g., Methyl) | Steric hindrance prevents enzyme access. | Moderate to high; can introduce new metabolic liabilities. | When there is space in the binding pocket and a larger blocking group is tolerable. |
Guide 2: Bioisosteric Replacement
The Causality: Sometimes, the entire trifluoromethylpyridine scaffold is the liability. In such cases, a bioisosteric replacement—swapping the ring system for another with similar physicochemical properties but different metabolic susceptibility—can be a powerful strategy. [12]
-
How to Execute:
-
Pyridine Ring Replacement: Consider replacing the pyridine with another heterocycle (e.g., pyrimidine, pyridazine) to alter the position of the nitrogen atom(s). This changes the ring's electronics and its interaction with CYP enzymes. 2. CF3 Group Replacement: While the CF3 group itself often enhances stability, if it is implicated in metabolism, consider replacing it with other strong electron-withdrawing groups like a cyano (-CN) or sulfone (-SO2CH3) group. [13]
-
Part 3: Experimental Protocols & Troubleshooting
Accurate and reproducible data is the foundation of good decision-making. Here are standardized protocols for the most common in vitro stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the workhorse for early-stage metabolic stability screening. It measures the disappearance of the parent compound over time in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
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Validation & Comparative
Comparative In Vivo Efficacy of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Derivatives as TGF-β Signaling Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine derivatives, a chemical scaffold that has yielded potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, metastasis, and immune evasion in advanced disease.[1][2][3] This has made it a compelling target for therapeutic intervention. This guide will focus on two leading clinical candidates from this chemical class, Galunisertib (LY2157299) and Vactosertib (TEW-7197), providing a detailed analysis of their preclinical in vivo performance and the experimental methodologies used to generate these findings.
Introduction to this compound Derivatives as TGF-β Inhibitors
The this compound core structure has proven to be a highly effective pharmacophore for the development of small molecule inhibitors of the TGF-β receptor I kinase (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of ALK5, these molecules prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[4][5] This inhibition can lead to a multifaceted anti-tumor response, including the suppression of tumor cell proliferation, invasion, and metastasis, as well as the enhancement of anti-tumor immunity.[6][7][8]
Comparative In Vivo Efficacy of Lead Compounds
Galunisertib and Vactosertib have been extensively evaluated in a variety of preclinical cancer models. The following sections and tables summarize their in vivo efficacy, highlighting key differences and similarities in their activity profiles.
Galunisertib (LY2157299)
Galunisertib has demonstrated significant anti-tumor efficacy as a monotherapy and in combination with other agents in numerous in vivo models.[7] It effectively delays tumor growth in xenograft and syngeneic models of breast cancer, lung cancer, and hepatocellular carcinoma.[7][9]
Table 1: Summary of In Vivo Efficacy Studies for Galunisertib
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| 4T1 Murine Breast Cancer (Syngeneic) | BALB/c mice | 75 mg/kg, twice daily (oral gavage) | Significant tumor growth delay. | [7] |
| MX1 Human Breast Cancer (Xenograft) | Nude mice | 75 mg/kg, twice daily (oral gavage) | Tumor growth delay of 10.3 ± 4.3 days. | [7] |
| Calu6 Human Lung Cancer (Xenograft) | Nude mice | 75 mg/kg, twice daily (oral gavage) | Tumor growth delay of 8.3 ± 2.6 days. | [7] |
| Hepatocellular Carcinoma (Ex vivo patient tissue) | N/A | 1 µM and 10 µM | Decreased p-Smad2/3 signaling; potentiated the anti-proliferative and pro-apoptotic effects of sorafenib. | [9][10] |
| Hepatocellular Carcinoma (Phase 2 Clinical Trial) | Human patients | 150 mg twice daily (14 days on, 14 days off) + Sorafenib | Median Time to Progression: 4.1 months; Median Overall Survival: 18.8 months. | [11] |
Vactosertib (TEW-7197)
Vactosertib is another potent and orally bioavailable ALK5 inhibitor.[4][5] Preclinical studies have shown its ability to reduce cancer cell migration, invasion, and metastasis in various animal models.[8] Vactosertib has also demonstrated promising activity in hematological malignancies like multiple myeloma.[12][13]
Table 2: Summary of In Vivo Efficacy Studies for Vactosertib
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Osteosarcoma (Xenograft) | Nude mice | Not specified | Significantly inhibited tumor growth. | [8] |
| Multiple Myeloma (5T33MM model) | C57BL/KaLwRij mice | Not specified | Inhibited disease progression and prolonged survival. | [13] |
| Multiple Myeloma (Phase 1b/2a Clinical Trial) | Human patients | Not specified + Pomalidomide | Combination was safe; Progression-free survival of 80%. | [5] |
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The primary mechanism of action for both Galunisertib and Vactosertib is the inhibition of the TGFβRI/ALK5 kinase. This blockade prevents the phosphorylation and activation of SMAD2 and SMAD3, key downstream effectors of the canonical TGF-β pathway.
Caption: Inhibition of the canonical TGF-β signaling pathway by this compound derivatives.
Beyond the canonical SMAD pathway, TGF-β signaling can also activate non-canonical pathways, and its inhibition can modulate the tumor microenvironment. For instance, TGF-β is a potent immunosuppressor, and its blockade can enhance the activity of immune cells such as natural killer (NK) cells and CD8+ T cells.[6][7] This provides a strong rationale for combining these inhibitors with immunotherapies.[2]
Experimental Protocols for In Vivo Efficacy Studies
The following provides a generalized, step-by-step methodology for a typical in vivo efficacy study using a tumor xenograft model, based on the principles described in the cited literature.
Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., Calu6 lung carcinoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel or similar extracellular matrix
-
Test compound (e.g., Galunisertib) and vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve the required number of cells for implantation.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using caliper measurements.
-
Once tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the test compound and vehicle control solutions.
-
Administer the treatments to the respective groups according to the planned schedule (e.g., oral gavage, twice daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each animal 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a pre-defined endpoint size or for a specified duration.
-
Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of the treatment, often expressed as tumor growth inhibition (TGI).
-
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Discussion and Future Perspectives
The this compound scaffold has proven to be a robust starting point for the development of potent and selective TGF-β signaling inhibitors. The in vivo efficacy data for Galunisertib and Vactosertib in a range of preclinical models underscore the therapeutic potential of targeting this pathway in oncology.
Key considerations for future research include:
-
Combination Therapies: The immunomodulatory effects of TGF-β inhibition strongly support their combination with immune checkpoint inhibitors and other targeted therapies.[2][6][14]
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to these agents.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance will be essential for developing strategies to overcome them.
-
Exploring Other Therapeutic Areas: Given the role of TGF-β in fibrosis, derivatives from this chemical class are also being explored for the treatment of fibrotic diseases.[15][16]
References
-
Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020). International Journal of Molecular Sciences. [Link]
-
In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (2020). ACS Infectious Diseases. [Link]
-
TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. (2023). Cancers. [Link]
-
Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. (2015). Journal for ImmunoTherapy of Cancer. [Link]
-
Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. (2022). Frontiers in Oncology. [Link]
-
Inhibition of TGF-β enhances the in vivo antitumor efficacy of EGF receptor-targeted therapy. (2012). Science Signaling. [Link]
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Inhibition of Transforming Growth Factor-β Signaling in Human Cancer: Targeting a Tumor Suppressor Network as a Therapeutic Strategy. (2006). Clinical Cancer Research. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Molecules. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (2023). Organic & Biomolecular Chemistry. [Link]
-
Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity. (2021). Journal for ImmunoTherapy of Cancer. [Link]
-
Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis. (2017). British Journal of Pharmacology. [Link]
-
First in Human Dose Escalation Study of Vactosertib (TEW-7197) in Subjects With Advanced Stage Solid Tumors. (2014). ClinicalTrials.gov. [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Vactosertib, a TGF-ß Receptor I Kinase/ALK5 Inhibitor, Diminishes Tumor Progression and Bone Disease in a Mouse Model of Multiple Myeloma and Overcomes Resistance to Proteasome Inhibitors. (2018). Blood. [Link]
-
Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. (2015). Oncotarget. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science. [Link]
-
Preclinical Studies and a Phase I Trial of the TGF-β Receptor Inhibitor, Vactosertib (TEW-7197), in Combination with Pomalidomide in Patients with Multiple Myeloma Refractory to Bortezomib or Lenalidomide. (2019). Clinical Cancer Research. [Link]
-
Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. (2015). Oncotarget. [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2020). Journal of Medicinal Chemistry. [Link]
-
Novel therapies emerging in oncology to target the TGF-β pathway. (2021). Journal of Hematology & Oncology. [Link]
-
A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma. (2019). Clinical and Translational Gastroenterology. [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (2023). Organic & Biomolecular Chemistry. [Link]
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A Head-to-Head Comparison of Kinase Selectivity: Evaluating a Novel Imidazo[4,5-b]pyridine-Based FLT3/Aurora Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the precise selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window, while a well-defined selectivity profile can translate to superior clinical outcomes. This guide provides an in-depth comparison of a promising preclinical dual FLT3/Aurora kinase inhibitor from the imidazo[4,5-b]pyridine class, herein referred to as Cmpd-27e , against established clinical agents targeting either FMS-like Tyrosine Kinase 3 (FLT3) or the Aurora kinases.
The rationale for targeting both FLT3 and Aurora kinases stems from their critical roles in hematological malignancies, particularly Acute Myeloid Leukemia (AML). FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutations are found in approximately 30% of AML cases, conferring a poor prognosis.[1][2] Aurora kinases are essential serine/threonine kinases that regulate mitosis, and their overexpression is common in various cancers, including AML. A dual-target inhibitor offers a compelling therapeutic strategy to attack the cancer cell's proliferation and survival mechanisms simultaneously.
This guide will dissect the kinase selectivity of Cmpd-27e and compare it with the multi-kinase inhibitor Midostaurin, the highly selective FLT3 inhibitor Gilteritinib, the Aurora-A selective inhibitor Alisertib, and the pan-Aurora inhibitor Danusertib. We will delve into the supporting biochemical and cellular data that underpins these comparisons and provide detailed protocols for key experiments that enable such characterizations.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is not an absolute measure but rather a spectrum of activity against the human kinome. A comprehensive understanding requires assessing the inhibitor's potency against its intended targets versus a broad panel of other kinases.
Biochemical Potency (Kd and IC50)
Biochemical assays, which measure the direct interaction of an inhibitor with purified kinase domains, provide the foundational data for assessing potency and selectivity. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics.
Table 1: Biochemical Potency of Selected Kinase Inhibitors
| Kinase Target | Cmpd-27e (Kd, nM) | Midostaurin (IC50, nM) | Gilteritinib (IC50, nM) | Alisertib (IC50, nM) | Danusertib (IC50, nM) |
| FLT3 (WT) | 6.2[3][4] | ~11 | 0.29 | >10,000 | ~25 |
| FLT3-ITD | 38[3][4] | ~10 | 0.7 | >10,000 | N/A |
| FLT3-D835Y | 14[3][4] | N/A | Potent | >10,000 | N/A |
| Aurora A | 7.5[3][4] | ~100 | >1,000 | 1.2[5] | 13[6] |
| Aurora B | 48[3][4] | ~200 | >1,000 | 396.5[5] | 79[6] |
| Aurora C | N/A | N/A | N/A | N/A | 61[6] |
| c-KIT | Potent | 2 | 102[7] | >1,000 | N/A |
| PDGFRβ | Potent | ~80 | >1,000 | N/A | N/A |
| ABL | Weak | ~130 | >1,000 | N/A | 25[8] |
| VEGFR2 | Potent | ~100 | >1,000 | N/A | N/A |
From this data, we can draw several key insights:
-
Cmpd-27e demonstrates a potent dual-inhibitor profile, with low nanomolar Kd values against both FLT3 and Aurora A.[3][4] Its activity against Aurora B is slightly less potent but still significant.[3][4]
-
Midostaurin is a multi-kinase inhibitor, showing activity against FLT3, c-KIT, and PDGFRβ, among others. Its broader spectrum may contribute to a different side-effect profile compared to more selective agents.
-
Gilteritinib stands out for its high potency and selectivity for FLT3, including clinically relevant resistance mutations like D835Y.[1][7] This sharp selectivity is a key design feature of second-generation FLT3 inhibitors.[1]
-
Alisertib is highly selective for Aurora A, with over 200-fold greater potency against Aurora A than Aurora B in enzymatic assays.[5][9][10] This specificity allows for the targeted investigation of Aurora A's role in tumorigenesis.[10]
-
Danusertib is a pan-Aurora inhibitor, with potent activity against all three Aurora kinase isoforms.[6] It also exhibits activity against other kinases like ABL.[8]
Kinome-Wide Selectivity
To visualize the broader selectivity profile, KINOMEscan™ technology is often employed. This competition binding assay measures the interaction of a compound against a large panel of kinases (typically over 400). The results are often depicted as a "tree spot" diagram, where inhibited kinases are marked on a phylogenetic tree of the human kinome.
A KINOMEscan of Cmpd-27e at a 1 µM concentration revealed a high degree of selectivity.[3][4] Besides potent inhibition of FLT3 and Aurora kinases, only a limited number of other kinases, including FLT1, JAK2, RET, and PDGFRB, were significantly inhibited.[3] This focused activity is a desirable characteristic for a targeted therapeutic.
In contrast, a multi-kinase inhibitor like Midostaurin would show a much broader pattern of inhibition across multiple kinase families. Gilteritinib , on the other hand, displays a very "clean" kinome scan, with potent inhibition largely restricted to FLT3 and AXL, another receptor tyrosine kinase implicated in AML.[7][11]
Key Signaling Pathways
Understanding the signaling context of the target kinases is crucial for interpreting the biological consequences of their inhibition.
FLT3 Signaling in AML
Mutated FLT3 provides a constitutive signal for proliferation and survival in AML blasts. Upon ligand-independent dimerization and autophosphorylation, it activates downstream pathways including RAS/MEK/ERK and PI3K/AKT/mTOR, and STAT5.
Aurora Kinase Function in Mitosis
Aurora kinases are master regulators of cell division. Aurora A is crucial for centrosome maturation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.
Experimental Protocols for Kinase Inhibitor Characterization
The following protocols represent gold-standard methodologies for assessing kinase inhibitor selectivity and target engagement. The causality behind experimental choices is highlighted to provide a deeper understanding of the "why" behind the "how."
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining IC50 values.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test inhibitor (e.g., Cmpd-27e) in DMSO and dispense into a 384-well plate. This creates a dose-response curve.
-
Reaction Initiation: Prepare a master mix containing the kinase of interest (e.g., recombinant FLT3), its specific substrate peptide, and ATP in a reaction buffer. Add this mix to the wells containing the inhibitor. Causality: Using purified components isolates the inhibitor's effect on the kinase from other cellular factors.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed. The duration is optimized to remain in the linear range of the reaction.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Causality: This step is crucial to prevent the unused ATP from interfering with the luminescence signal in the final step.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate light.
-
Signal Development: Incubate to allow the luciferase reaction to stabilize.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., MV4-11 AML cells expressing FLT3-ITD) with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature. Causality: Heating provides the energy to unfold proteins. Unbound proteins will aggregate at lower temperatures than ligand-bound, stabilized proteins.
-
Cell Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the heat-induced aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-FLT3).
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A shift in the curve to higher temperatures in the inhibitor-treated samples indicates target stabilization and therefore, engagement.
Phospho-Protein Western Blot for Cellular Pathway Inhibition
This assay measures the phosphorylation status of a downstream substrate to confirm that the inhibitor is blocking the kinase's activity within the cell's signaling network. For FLT3, this is often p-STAT5; for Aurora B, it is p-Histone H3 (Ser10).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11 for FLT3, HCT-116 for Aurora B) and allow them to adhere or grow to a suitable confluency. Starve the cells of serum if necessary to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a dose range of the inhibitor for a specific time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins of interest during sample preparation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT5 (Tyr694)).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After imaging, strip the membrane of the phospho-antibody and re-probe with an antibody for the total protein (e.g., anti-STAT5). Causality: This is a self-validating control to ensure that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample to determine the dose-dependent inhibition of pathway signaling.
Conclusion
The imidazo[4,5-b]pyridine-based inhibitor, Cmpd-27e , presents a compelling profile as a potent and selective dual FLT3/Aurora kinase inhibitor.[3][4] Its focused activity, as demonstrated by biochemical and kinome-wide assays, distinguishes it from broader multi-kinase inhibitors like Midostaurin.[3][4] When compared to highly selective agents, it offers the potential advantage of a dual-pronged attack on AML cell biology by inhibiting both a key survival signaling pathway (FLT3) and the machinery of cell division (Aurora kinases).
The rigorous application of the experimental protocols detailed in this guide—from initial biochemical potency determination to the confirmation of cellular target engagement and pathway modulation—is essential for the successful characterization of any kinase inhibitor. By understanding the causality behind each experimental step and employing self-validating systems, researchers can build a robust data package that clearly defines an inhibitor's selectivity and provides a strong rationale for its further development.
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Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. MDPI.[Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Request PDF - ResearchGate.[Link]
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Aurora A kinase inhibitor alisertib and chemo is promising for untreated high-risk AML. Vjhemonc.[Link]
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An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org.[Link]
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A Head-to-Head Comparison of Imidazole-Based Kinase Inhibitors: A Guide for Researchers
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Safety Operating Guide
Personal protective equipment for handling 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Comprehensive Safety and Handling Guide: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No. 33468-83-6). The procedures outlined below are designed to empower researchers with the knowledge to mitigate risks, ensuring a secure laboratory environment. This is not merely a list of rules, but a framework grounded in the principles of chemical hazard assessment and risk minimization.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound containing a trifluoromethyl group, an imidazole ring, and a pyridine ring. While comprehensive toxicological data for this specific molecule is not widely available, a robust safety protocol can be developed by analyzing its structural components and the data from close analogs.
The primary hazards are identified based on available Safety Data Sheets (SDS) for the compound and its structural relatives.[1][2][3]
-
Acute Oral Toxicity: The compound is classified as Harmful if swallowed (H302) .[1][2][3] Accidental ingestion could lead to significant adverse health effects.
-
Skin Irritation: It is known to cause skin irritation (H315) .[1][3] The imidazole and pyridine moieties can be corrosive or irritating to tissues.[4]
-
Serious Eye Irritation: The compound causes serious eye irritation (H319) .[1][2][3] Direct contact with the eyes can result in pain, redness, and potential damage.
-
Respiratory Irritation: Like many fine chemical powders, it may cause respiratory irritation (H335).[1][2]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties, such as carcinogenicity or reproductive toxicity, may not be fully characterized. Therefore, it is prudent to treat it as a substance with potential unknown hazards and minimize exposure at all times.[5]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when in its solid, powdered form, must be conducted inside a certified chemical fume hood.[6] This prevents inhalation of airborne particles and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this chemical in poorly ventilated areas or on an open bench.[7]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Rationale & Standard |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard chemical splash goggles are required to protect against dust and splashes.[9][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions. (CEN Standard: EN 166)[2] |
| Hand Protection | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Prevents skin contact (H315).[2] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[9] Double-gloving provides an extra layer of protection against tears and contamination. Always inspect gloves for integrity before use. (CEN Standard: EN 374)[2][11] |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-Toe Shoes | A fully buttoned lab coat protects against skin contact and contamination of personal clothing.[12] Shoes must fully cover the feet; sandals or perforated shoes are prohibited. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If there is a risk of aerosol generation outside of a fume hood (e.g., during a large-scale spill), a respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol details the process for accurately weighing and preparing a solution of the compound.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent, waste container) and place it inside the fume hood before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Place a weigh boat or creased weigh paper on an analytical balance located inside the fume hood or in an enclosure with localized exhaust.
-
Carefully transfer the desired amount of the solid this compound from its storage container to the weigh boat using a clean spatula.
-
Avoid generating dust. If the powder is very fine, handle it with extra care to minimize aerosolization.
-
Securely close the primary storage container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully take the weigh boat with the compound to your reaction vessel, which should be inside the fume hood.
-
Use a powder funnel to transfer the solid into the vessel to prevent spillage.
-
Tap the weigh paper/boat gently to ensure all powder is transferred.
-
Add the desired solvent to the vessel, directing the initial stream to wash any remaining particles from the funnel and vessel walls.
-
-
Post-Handling:
-
Dispose of the used weigh boat, any contaminated wipes, and gloves in a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened towel, disposing of the towel in the hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves and exiting the lab.[7]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
